molecular formula C25H26ClFN2O4 B12104989 Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate

Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate

Cat. No.: B12104989
M. Wt: 472.9 g/mol
InChI Key: DPPIIBMNKVCJTQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a carbamate group, and a phenylprop-2-ynoxy moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the carbamate group, and the attachment of the phenylprop-2-ynoxy moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H26ClFN2O4

Molecular Weight

472.9 g/mol

IUPAC Name

tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C25H26ClFN2O4/c1-25(2,3)33-24(31)29-13-7-12-21(29)23(30)28-20-16-22(18(26)15-19(20)27)32-14-8-11-17-9-5-4-6-10-17/h4-6,9-10,15-16,21H,7,12-14H2,1-3H3,(H,28,30)

InChI Key

DPPIIBMNKVCJTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CC(=C(C=C2F)Cl)OCC#CC3=CC=CC=C3

Origin of Product

United States

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